2-{3-[(2,5-Dimethoxyphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile
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Overview
Description
2-{3-[(2,5-Dimethoxyphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a dimethylamino group, and a propanedinitrile moiety. Its molecular formula is C16H18N4O2, and it has a molecular weight of 298.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2,5-Dimethoxyphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxyaniline with dimethylaminoacetaldehyde diethyl acetal, followed by the addition of malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2,5-Dimethoxyphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{3-[(2,5-Dimethoxyphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-{3-[(2,5-Dimethoxyphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(2,5-Dimethoxyphenyl)amino]-1-(methylamino)prop-2-en-1-ylidene}propanedinitrile
- 2-{3-[(2,5-Dimethoxyphenyl)amino]-1-(ethylamino)prop-2-en-1-ylidene}propanedinitrile
- 2-{3-[(2,5-Dimethoxyphenyl)amino]-1-(propylamino)prop-2-en-1-ylidene}propanedinitrile
Uniqueness
The uniqueness of 2-{3-[(2,5-Dimethoxyphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile lies in its specific structural features, such as the presence of both dimethoxy and dimethylamino groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H18N4O2 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-[3-(2,5-dimethoxyanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C16H18N4O2/c1-20(2)15(12(10-17)11-18)7-8-19-14-9-13(21-3)5-6-16(14)22-4/h5-9,19H,1-4H3 |
InChI Key |
VOHAFSFYBRQCKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
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